molecular formula C20H22N4O4S B4314740 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one

1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one

Cat. No.: B4314740
M. Wt: 414.5 g/mol
InChI Key: CIQDWPCJZMFIIY-UHFFFAOYSA-N
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Description

1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[321]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a triazole ring, a pyrrolidinone ring, and a dioxabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one involves multiple steps. One of the key intermediates in the synthesis is 6,8-dioxabicyclo[3.2.1]octane, which can be prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via a series of reactions including reduction, bromination, cyclization, dehydrobromination, and epoxidation . The final compound is obtained by coupling the intermediate with other necessary reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octane Derivatives: These compounds share the dioxabicyclo octane moiety and may have similar chemical properties.

    Triazole Derivatives: Compounds containing the triazole ring are known for their diverse biological activities.

    Pyrrolidinone Derivatives: These compounds are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[321]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[4-methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-22-17(10-23-9-13(7-18(23)26)12-5-3-2-4-6-12)21-24(20(22)29)14-8-15(25)19-27-11-16(14)28-19/h2-6,13-14,16,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQDWPCJZMFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4CC(CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Reactant of Route 2
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Reactant of Route 3
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Reactant of Route 5
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Reactant of Route 6
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one

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